molecular formula C18H13ClN6O4 B11191321 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide

2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B11191321
M. Wt: 412.8 g/mol
InChI Key: GLZYBAPMUPOAIU-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, an imidazo[1,2-b][1,2,4]triazole ring, and a nitrophenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-b][1,2,4]triazole core, followed by the introduction of the chlorophenyl and nitrophenylacetamide groups. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol
  • 2-tert-Butyl-4-(4-chlorophenyl)-1-(1,2,4-triazol-1-yl)-2-butanol

Uniqueness

Compared to similar compounds, 2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13ClN6O4

Molecular Weight

412.8 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C18H13ClN6O4/c19-11-7-5-10(6-8-11)16-21-18-22-17(27)14(24(18)23-16)9-15(26)20-12-3-1-2-4-13(12)25(28)29/h1-8,14H,9H2,(H,20,26)(H,21,22,23,27)

InChI Key

GLZYBAPMUPOAIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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